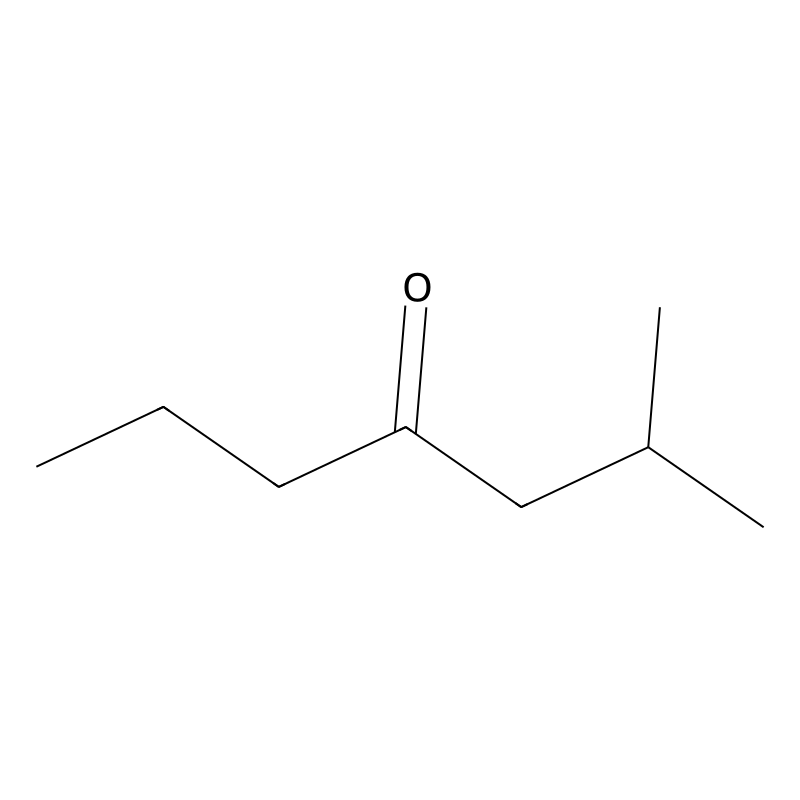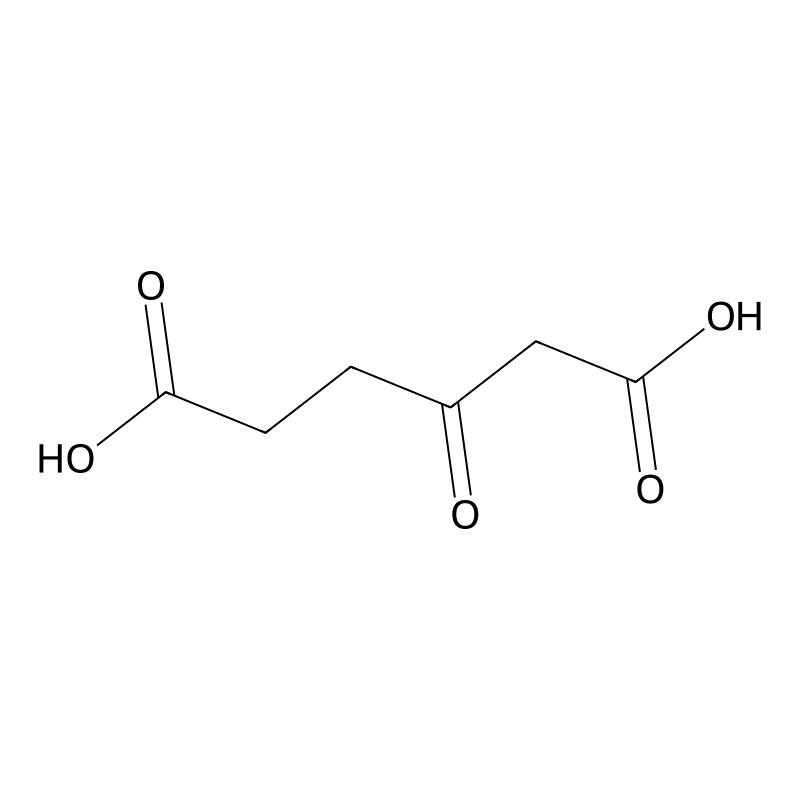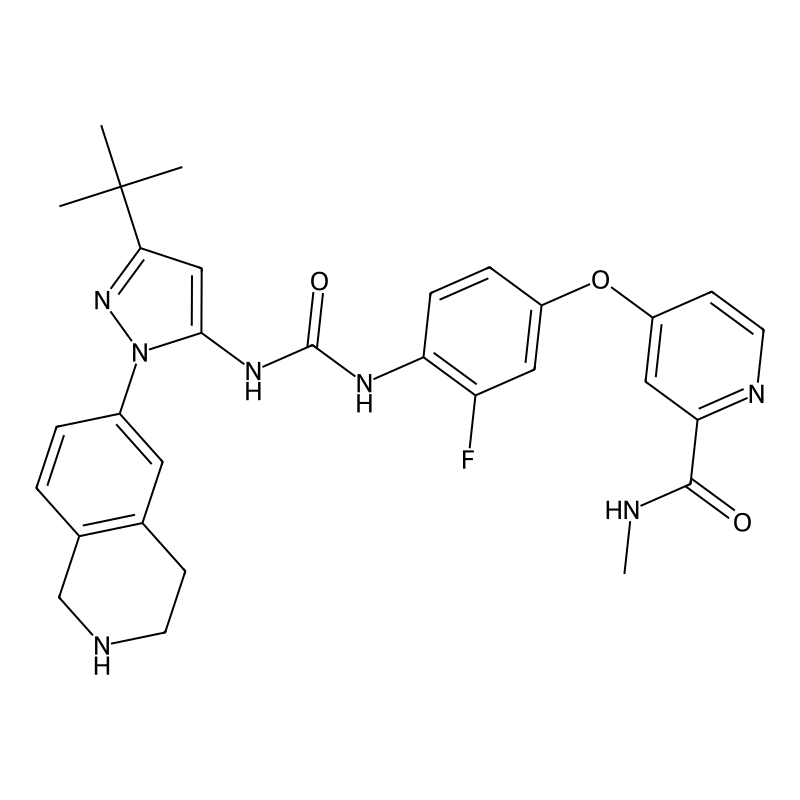2-Methyl-4-heptanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Properties and Synthesis
Field: Organic Chemistry
Application: 2-Methyl-4-heptanone is a chemical compound with the formula C8H16O.
Method: The specific methods of synthesis would depend on the desired end product.
Results: The outcomes of the synthesis would depend on the specific reactions involved.
Potential Use as a Solvent
Field: Industrial Chemistry
Method: As a solvent, 2-Methyl-4-heptanone would be used to dissolve other substances during the production process.
Results: The effectiveness of 2-Methyl-4-heptanone as a solvent in these applications is still being researched.
Antifungal Properties
Field: Entomology and Mycology
Application: 2-Methyl-4-heptanone has been found to have antifungal properties. This compound has been evaluated for its effects on diverse groups of fungi, including economically important pathogens of plants and animals.
Method: The specific methods of application would depend on the type of fungus and the context in which the compound is being used.
Results: The results of these studies are still being researched.
Thermophysical Properties
Field: Physical Chemistry
Application: 2-Methyl-4-heptanone has been studied for its thermophysical properties.
Results: The specific results would depend on the conditions under which the measurements were taken.
Use in Paints, Coatings, and Adhesives
Application: 2-Methyl-4-heptanone is often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate.
Method: The compound would be mixed with other ingredients to form the paint, coating, or adhesive.
Gas Chromatography
Field: Analytical Chemistry
Application: 2-Methyl-4-heptanone can be used in gas chromatography, a common technique for separating and analyzing compounds.
Method: The compound would be vaporized and carried by an inert gas through a column.
2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C₈H₁₆O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The structure of 2-methyl-4-heptanone features a linear carbon chain with a ketone functional group at the fourth carbon atom and a methyl group attached to the second carbon. This configuration imparts both hydrophobic and hydrophilic characteristics to the molecule, making it versatile in various applications .
- Flammability: Expected to be flammable based on its hydrocarbon structure.
- Toxicity: Data not readily available. Ketones with similar structures can have varying degrees of toxicity. It is important to handle the compound with appropriate personal protective equipment (PPE) until specific data is available.
- Reactivity: May react with strong oxidizing agents.
- Nucleophilic Addition: Ketones can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. For example, reacting with water can yield alcohol derivatives:
- Oxidation: Under strong oxidizing conditions, ketones can be oxidized to form carboxylic acids.
- Aldol Condensation: In the presence of a base catalyst, 2-methyl-4-heptanone may undergo aldol condensation with itself or other similar ketones, forming larger molecules with extended carbon chains .
Several methods exist for synthesizing 2-methyl-4-heptanone:
- Oxidation of 2-Methyl-4-heptanol: This method involves oxidizing the corresponding alcohol using sodium dichromate in dilute sulfuric acid. The reaction typically yields high purity and good yields of the ketone.
- Reaction Example:
- Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate alkyl halides and ketones .
2-Methyl-4-heptanone has diverse applications across various fields:
- Industrial Solvent: It is utilized as a solvent in paints, coatings, and adhesives due to its excellent solvency and fast evaporation rate.
- Analytical Chemistry: The compound serves as a standard in gas chromatography for separating and analyzing organic compounds.
- Biological Research: Its antifungal properties are being explored for potential applications in agriculture and food preservation .
Several compounds share structural similarities with 2-methyl-4-heptanone. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Pentanone | C₅H₁₂O | Shorter carbon chain; less hydrophobic |
| 4-Heptanone | C₇H₁₄O | Similar length; lacks methyl group at position 2 |
| 3-Hexanone | C₆H₁₂O | Intermediate chain length; different structural isomer |
| 2-Pentanone | C₅H₁₀O | Shorter chain; lower boiling point |
Uniqueness of 2-Methyl-4-Heptanone:
The presence of both a methyl group and a longer heptane chain provides unique properties in terms of solubility and volatility compared to these similar compounds. Its distinct structure allows it to serve effectively as both a solvent and an antifungal agent .
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]
Pictograms

Flammable








